molecular formula C11H13N7 B14902779 n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No.: B14902779
M. Wt: 243.27 g/mol
InChI Key: LMJLCXVCHXZDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound that features both pyrazole and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the reaction of 1H-pyrazole with a suitable propylating agent, followed by cyclization with a triazole precursor. Common reagents include hydrazine hydrate and various alkylating agents. Reaction conditions often involve refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include hydrazine hydrate, alkyl halides, and various oxidizing and reducing agents. Reaction conditions often involve refluxing in solvents like ethanol or toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the pyrazole or triazole rings .

Scientific Research Applications

N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. This interaction inhibits the enzyme’s activity, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is unique due to its dual pyrazole and triazole rings, which confer specific reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C11H13N7

Molecular Weight

243.27 g/mol

IUPAC Name

N-(3-pyrazol-1-ylpropyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

InChI

InChI=1S/C11H13N7/c1(6-18-7-2-4-15-18)3-12-10-11-16-14-9-17(11)8-5-13-10/h2,4-5,7-9H,1,3,6H2,(H,12,13)

InChI Key

LMJLCXVCHXZDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCNC2=NC=CN3C2=NN=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.